3-Chloro-2-fluoro-6-methylbenzonitrile
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Overview
Description
3-Chloro-2-fluoro-6-methylbenzonitrile: is an organic compound with the molecular formula C8H5ClFN and a molecular weight of 169.58 g/mol . It is a derivative of benzonitrile, characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: Another method includes the halogenation of 2-fluoro-6-methylbenzonitrile using chlorine gas under controlled conditions.
Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2-fluoro-6-methylbenzonitrile undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding acids or reduction reactions to form amines.
Common Reagents and Conditions:
Nucleophiles: Such as or for substitution reactions.
Oxidizing Agents: Like for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Benzenes: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids: From oxidation reactions.
Amines: From reduction reactions.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism by which 3-Chloro-2-fluoro-6-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-chloro-2-fluoro-6-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIPKOXSSUTFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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